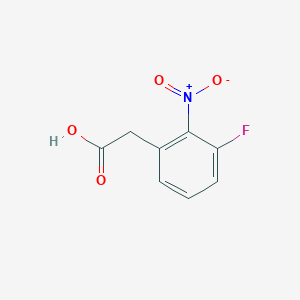

2-(3-Fluoro-2-nitrophenyl)acetic acid

説明

Contextualization within Fluoro- and Nitroaromatic Chemistry

The chemical identity of 2-(3-Fluoro-2-nitrophenyl)acetic acid is fundamentally defined by its inclusion in two significant classes of organic compounds: fluoroaromatics and nitroaromatics. The chemistry of nitroaromatic compounds is well-established, with the nitro group (–NO₂) being one of the most powerful electron-withdrawing groups used in organic synthesis. wikipedia.orgnih.gov Its presence on an aromatic ring deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group. wikipedia.orgnbinno.com Nitro compounds are pivotal intermediates, serving as precursors for a wide array of other functional groups, most notably amines via reduction. wikipedia.orgwiley.com

Organofluorine chemistry has become a cornerstone of medicinal and materials science. numberanalytics.com The introduction of fluorine into a molecule can profoundly alter its physical, chemical, and biological properties. numberanalytics.com Due to its high electronegativity and small size, fluorine can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates. researchgate.net The strategic placement of fluorine atoms is a common tactic in drug design to fine-tune a molecule's properties. researchgate.net Therefore, this compound combines the strong activating and directing effects of the nitro group with the property-modulating effects of the fluorine atom, creating a versatile synthetic scaffold.

Historical Perspectives on Synthetic Strategies for Related Arylacetic Acid Scaffolds

Arylacetic acids are a crucial class of compounds, with many derivatives exhibiting significant biological activity, including the well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of synthetic methods to access these structures has a rich history. Early methods often involved multi-step sequences, which could be cumbersome.

Over the years, more efficient and sophisticated strategies have emerged. A significant advancement was the development of palladium-catalyzed cross-coupling reactions, which allow for the formation of the aryl-acetic acid bond under mild conditions. rsc.org For instance, the coupling of arylboronic acids with α-bromoacetic acid derivatives provides a versatile route to various functionalized arylacetic acids. rsc.org Other modern approaches include decarboxylative coupling methods and direct, enantioselective alkylation of arylacetic acid enediolates using chiral lithium amides, which avoids the traditional need for attaching and removing chiral auxiliaries. nih.govresearchgate.net For nitrophenylacetic acids specifically, synthetic routes often involve either the direct nitration of a parent phenylacetic acid or the construction of the acetic acid side chain onto a pre-existing nitroaromatic ring, for example, through Kolbe nitrile synthesis followed by hydrolysis. chemicalbook.commdpi.com

Interactive Table: Evolution of Synthetic Methods for Arylacetic Acids

| Method | Description | Key Features |

| Classical Methods | Multi-step sequences, often involving Grignard reagents or cyanide displacement followed by hydrolysis. | Foundational but can be low-yielding and require harsh conditions. |

| Palladium-Catalyzed Cross-Coupling | Coupling of aryl halides or boronic acids with acetic acid synthons. rsc.org | Mild conditions, high functional group tolerance. rsc.org |

| Decarboxylative Coupling | Cross-coupling methodologies that utilize carboxylic acids as starting materials, releasing CO₂. researchgate.net | Avoids the need for pre-functionalized starting materials like organohalides. researchgate.net |

| Direct Enantioselective Alkylation | Asymmetric alkylation of arylacetic acid enolates using chiral catalysts or reagents. nih.gov | Provides direct access to chiral arylacetic acids in a single step. nih.gov |

Significance of Strategic Fluorination and Nitro Group Placement in Organic Synthesis

The specific substitution pattern of this compound is critical to its synthetic utility. The nitro group at the 2-position (ortho to the acetic acid side chain) exerts a powerful influence. Its strong electron-withdrawing nature increases the acidity of the α-protons on the acetic acid moiety, facilitating enolate formation for subsequent alkylation or condensation reactions. wikipedia.orgmdpi.com Furthermore, the ortho-nitro group activates the ring for nucleophilic substitution and can direct the regiochemical outcome of reactions involving the aromatic core. scispace.com

Interactive Table: Influence of Functional Group Placement

| Functional Group | Position | Primary Influence on Reactivity |

| Nitro Group (-NO₂) | 2- (ortho) | Strongly electron-withdrawing; increases acidity of side-chain α-protons; activates the ring for nucleophilic attack. wikipedia.orgmdpi.com |

| Fluorine (-F) | 3- (meta) | Inductively electron-withdrawing; modulates overall ring electronics; potential site for blocking metabolism. numberanalytics.comresearchgate.net |

| Acetic Acid (-CH₂COOH) | 1- | Provides a carboxylic acid handle for amide coupling, esterification, or reduction; α-protons are activated by the ortho-nitro group. |

Overview of Research Trajectories for Halogenated Nitrophenylacetic Acid Derivatives

Research involving halogenated nitrophenylacetic acid derivatives is primarily driven by their potential as intermediates in the synthesis of high-value, complex organic molecules. The trajectory of this research follows several key paths. A major focus is their application as building blocks for active pharmaceutical ingredients (APIs). google.com The functional groups present allow for the construction of heterocyclic ring systems, which are common scaffolds in many drugs. wikipedia.org For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization with the acetic acid side chain, is a classic strategy for building nitrogen-containing heterocycles.

Another significant research avenue is in the field of agrochemicals, where nitrophenyl derivatives have been explored for their herbicidal and pesticidal properties. nih.govwikipedia.org The unique electronic and steric properties conferred by the halogen and nitro substituents can be leveraged to design molecules with specific biological activities. Furthermore, there is ongoing academic interest in exploring the fundamental reactivity of these polysubstituted systems, developing new synthetic methodologies that utilize their unique properties, and studying their potential environmental and toxicological profiles, as halogenated organic acids can be of regulatory concern. researchgate.net The continued discovery of new halogenated compounds from natural sources also inspires synthetic efforts in this area. nih.gov

Structure

3D Structure

特性

IUPAC Name |

2-(3-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQHUGDDYSPNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647602 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872141-25-8 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluoro-2-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Fluoro 2 Nitrophenyl Acetic Acid

Direct Synthesis Approaches and Optimization

Direct synthesis focuses on introducing the required functional groups onto a pre-existing phenylacetic acid or nitrophenyl framework in the final stages of the synthesis.

A primary direct approach involves the electrophilic aromatic nitration of a fluoro-substituted phenylacetic acid precursor, such as 3-fluorophenylacetic acid. This reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂+). masterorganicchemistry.com The directing effects of the substituents on the aromatic ring—the fluorine atom and the acetic acid side chain—are critical in determining the regioselectivity of the reaction.

The fluorine atom is an ortho-, para-director, while the -CH₂COOH group is weakly deactivating and also tends to direct ortho- and para-. Given the starting material, 3-fluorophenylacetic acid, nitration is expected to occur at positions 2, 4, and 6. The formation of the desired 2-nitro isomer must therefore compete with the formation of other isomers. A synthesis for the analogous 5-fluoro-2-nitrophenylacetic acid involves adding concentrated nitric acid to a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid, keeping the temperature below 40°C. chemicalbook.com A similar approach could be adapted for the target molecule, with optimization of reaction conditions being key to maximizing the yield of the desired 2-(3-fluoro-2-nitrophenyl)acetic acid isomer.

Alternative nitrating systems, such as nitric acid in acetic anhydride (B1165640) or trifluoroacetic acid, can also be employed and may offer different selectivity profiles. organic-chemistry.orgresearchgate.netgoogle.com The choice of nitrating agent and reaction conditions can significantly influence the ratio of isomers produced. google.com

Table 1: Comparison of Aromatic Nitration Conditions

| Nitrating Agent | Typical Conditions | Key Characteristics | Potential Outcome for 3-Fluorophenylacetic Acid |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0°C to 40°C | Standard, powerful nitrating system; generates nitronium ion (NO₂⁺). masterorganicchemistry.comchemicalbook.com | Yields a mixture of isomers; separation required. chemicalbook.com |

| HNO₃ / Acetic Anhydride | -10°C to 10°C | Generates acetyl nitrate (B79036) in situ; generally milder conditions. google.comgoogle.com | May offer different regioselectivity and improved yields for specific isomers. |

| HNO₃ / Trifluoroacetic Acid | Room Temperature | Facile and controllable method, enhances electrophilicity of nitric acid. organic-chemistry.orgresearchgate.net | Could provide high yields with potential for selective mononitration. organic-chemistry.org |

An alternative direct strategy begins with a precursor that already contains the fluoro and nitro groups in the correct positions, such as 3-fluoro-2-nitrotoluene (B1357575) (1-fluoro-3-methyl-2-nitrobenzene). nih.gov The challenge then becomes the elongation of the methyl side-chain into an acetic acid moiety. A common and effective method for this transformation involves a three-step sequence:

Halogenation: The methyl group is first converted to a halomethyl group (e.g., -CH₂Br) via a free-radical halogenation reaction.

Cyanation: The resulting benzyl (B1604629) halide is then reacted with a cyanide salt (e.g., NaCN) to form the corresponding benzyl cyanide derivative, 2-(3-fluoro-2-nitrophenyl)acetonitrile.

Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid, this compound.

This sequence is a well-established method for converting a methyl group into a phenylacetic acid. A similar multi-step synthesis is used to produce other substituted phenylacetic acids, where a substituted benzyl cyanide is hydrolyzed to the final product. google.com Another potential method is the carbonylation of the corresponding 2,3-difluoro benzyl halide, which directly generates the phenylacetic acid. google.com

Indirect Synthetic Routes and Precursor Utilization

Indirect routes involve the construction of the target molecule through more complex pathways, often relying on powerful reactions like nucleophilic aromatic substitution and strategic functional group interconversions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for synthesizing highly substituted aromatic rings. wikipedia.org The mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comnih.gov The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group is crucial for activating the ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, an SNAr strategy could involve a precursor like 2,3-difluoronitrobenzene. The nitro group strongly activates the fluorine atoms at both the ortho (position 2) and meta (position 3) positions. A nucleophile, such as the enolate of diethyl malonate, could preferentially displace one of the fluorine atoms. The high reactivity of fluoride (B91410) as a leaving group in SNAr reactions (F > Cl > Br > I) makes this a feasible approach. masterorganicchemistry.com A patent for the synthesis of 2,4,5-trifluorophenylacetic acid demonstrates a similar strategy, where the fluorine atom para to the nitro group in 2,4,5-trifluoronitrobenzene is substituted by diethyl malonate. google.com Subsequent hydrolysis and decarboxylation of the malonate ester would yield the desired acetic acid side chain.

Table 2: Key Factors in SNAr Reactions

| Factor | Description | Relevance to Synthesis |

|---|---|---|

| Activating Group | Strong electron-withdrawing group (e.g., -NO₂) ortho/para to the leaving group. wikipedia.org | The nitro group at position 2 is essential for activating the ring. |

| Leaving Group | An electronegative atom or group that can depart with the electron pair. | Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which helps stabilize the intermediate. masterorganicchemistry.com |

| Nucleophile | An electron-rich species that attacks the aromatic ring. | A two-carbon synthon, like the enolate of a malonic ester or cyanoacetate, can be used to introduce the acetic acid side chain. google.comgoogle.com |

| Intermediate | Formation of a resonance-stabilized Meisenheimer complex is the rate-determining step. semanticscholar.org | The stability of this intermediate determines the feasibility of the reaction. |

Functional group interconversion (FGI) refers to the transformation of one functional group into another and is a cornerstone of organic synthesis. solubilityofthings.comimperial.ac.uk In the context of synthesizing this compound, several FGIs are critical.

As mentioned in sections 2.1.2 and 2.2.1, the conversion of a nitrile or a malonic ester into a carboxylic acid via hydrolysis is a key FGI. google.comub.edu This step is often the final one in the assembly of the acetic acid side chain.

Other strategic FGIs could also be envisioned. For instance, a synthetic route might proceed through an intermediate where the nitro group is temporarily reduced to an amino group (-NH₂) to alter the reactivity of the ring for a subsequent step. The amino group could then be converted back to a nitro group via oxidation, or it could be transformed into a fluorine atom via a Sandmeyer-type reaction (diazotization followed by fluorination), as demonstrated in a patent for a related compound. google.com Such multi-step pathways involving strategic FGIs provide flexibility in designing synthetic routes from various readily available precursors.

Sustainable Synthesis and Process Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. Traditional nitration methods, which use corrosive mixed acids, generate significant amounts of hazardous waste and present safety challenges due to their exothermic nature. researchgate.netsci-hub.se

Research into greener synthetic methodologies focuses on several key areas relevant to the synthesis of this compound:

Alternative Reagents: Using milder nitrating agents or catalytic systems can reduce waste and improve safety. For example, methods using bismuth nitrate or cobalt nitrate have been explored for specific applications. researchgate.netsci-hub.se

Solvent-Free Conditions: Performing reactions without organic solvents, where possible, reduces environmental impact and simplifies product purification. organic-chemistry.orggoogle.com

Continuous-Flow Chemistry: Implementing continuous-flow processes can offer significant advantages over traditional batch synthesis. Flow chemistry allows for better control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling highly energetic intermediates or exothermic reactions, and potential for higher yields and purity. rsc.org A continuous-flow approach to the nitration of 3-fluorophenylacetic acid or the subsequent side-chain modifications could lead to a more efficient and sustainable manufacturing process.

By integrating principles of green chemistry, such as atom economy and the use of safer reagents, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible. rsc.org

Analysis of Green Chemistry Principles in Reaction Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. An analysis of the representative synthesis of this compound reveals several areas where these principles are challenged.

Prevention of Waste: The nitration of o-fluorotoluene produces a mixture of isomers, leading to the formation of significant side products. This lowers the atom economy of the reaction, as a substantial portion of the starting material is not converted into the desired product, thus generating chemical waste.

Atom Economy: The Arndt-Eistert homologation, a key step in the synthesis, has a poor atom economy. The reaction involves the use of diazomethane (B1218177) (CH₂N₂) and results in the loss of a molecule of nitrogen gas (N₂) for every molecule of the desired product formed. Furthermore, the initial conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) generates stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

Use of Hazardous Substances: The synthesis employs several hazardous materials. Concentrated nitric and sulfuric acids are corrosive and pose significant handling risks. Chromium trioxide, used in the oxidation step, is a known carcinogen and a strong oxidizing agent that can react violently with organic materials chemicalbook.com. Diazomethane, required for the Arndt-Eistert reaction, is highly toxic and explosive, necessitating specialized handling procedures wikipedia.org.

The following table summarizes the analysis of the synthetic steps against key green chemistry principles:

| Synthetic Step | Green Chemistry Principle | Analysis |

| Nitration of o-fluorotoluene | Prevention of Waste, Atom Economy | Low regioselectivity leads to isomeric byproducts, generating waste and reducing atom economy. |

| Oxidation of Methyl Group | Use of Hazardous Substances | Employs chromium trioxide, a carcinogenic and hazardous oxidizing agent. |

| Arndt-Eistert Homologation | Use of Hazardous Substances, Atom Economy | Utilizes diazomethane, which is highly toxic and explosive. The reaction inherently produces nitrogen gas as a waste product, lowering the atom economy. |

Efficiency and Selectivity in Catalytic Synthesis Methods

Catalysis plays a crucial role in enhancing the efficiency and selectivity of chemical transformations. In the synthesis of this compound, catalytic methods are particularly relevant in the homologation step.

The Wolff rearrangement, the final stage of the Arndt-Eistert synthesis, is a key catalytic step. The efficiency of this reaction is highly dependent on the choice of catalyst. Silver(I) salts, such as silver oxide (Ag₂O) or silver benzoate, are commonly employed to promote the rearrangement of the α-diazoketone to a ketene (B1206846) intermediate organic-chemistry.orgwikipedia.org. The catalyst facilitates the loss of nitrogen gas and the subsequent 1,2-migration of the aryl group to form the ketene.

The selectivity of this catalytic process is generally high. The Wolff rearrangement proceeds with the retention of the stereochemistry at the migrating carbon center, although this is not a factor for an aromatic migrating group. The primary challenge in this step is to ensure the efficient capture of the highly reactive ketene intermediate by the nucleophile (water) to form the desired carboxylic acid, while avoiding side reactions such as the dimerization of the ketene.

The following table details the catalytic aspects of the Wolff rearrangement in this synthesis:

| Parameter | Description |

| Catalyst | Silver(I) oxide (Ag₂O) or Silver Benzoate |

| Reaction Type | Catalytic Rearrangement (Wolff Rearrangement) |

| Intermediate | α-diazoketone, Ketene |

| Efficiency | Dependent on reaction conditions and the specific substrate. Generally provides moderate to good yields for the homologated acid. |

| Selectivity | High selectivity for the formation of the rearranged ketene intermediate. The main challenge is preventing side reactions of the ketene. |

Improvements in the catalytic efficiency and greenness of this synthesis could be achieved by exploring alternative, less hazardous homologation methods or by developing more regioselective nitration catalysts to improve the efficiency of the initial step.

Chemical Transformations and Reactivity of 2 3 Fluoro 2 Nitrophenyl Acetic Acid

Reductive Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other nitrogen-containing functionalities, most notably amines. This transformation is a cornerstone of its synthetic utility.

Pathways to Aminophenylacetic Acid Derivatives

The reduction of the nitro group in 2-(3-fluoro-2-nitrophenyl)acetic acid to an amino group yields 2-(2-amino-3-fluorophenyl)acetic acid. This transformation is a critical step in the synthesis of many pharmaceutical and biologically active molecules. Several reducing agents can be employed for this purpose, each with its own set of reaction conditions and selectivities. Common methods include catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. researchgate.net This method is often clean and efficient, yielding the desired amine in high yields.

Metal-mediated reductions offer an alternative pathway. Reagents like iron powder in acetic acid or stannous chloride (SnCl2) in an acidic medium are effective for the selective reduction of nitro groups in the presence of other functional groups. researchgate.netscispace.com The choice of reducing agent can be crucial to avoid unwanted side reactions.

| Reducing Agent | Solvent/Conditions | Typical Yield |

|---|---|---|

| H₂, Pd/C | Ethanol or Methanol, Room Temperature, Atmospheric Pressure | High |

| Fe, Acetic Acid | Acetic Acid/Water, Heat | Good to High |

| SnCl₂·2H₂O | Ethanol, HCl, Reflux | Good to High |

| Zn, Acetic Acid | Acetic Acid/Water, Room Temperature to Heat | Variable |

Reductive Cyclization to Form Indole (B1671886) and Oxindole (B195798) Scaffolds

A particularly important transformation of this compound and its derivatives is reductive cyclization. This intramolecular reaction, following the reduction of the nitro group to an amine, leads to the formation of valuable heterocyclic structures such as indoles and oxindoles. The close proximity of the newly formed amino group to the acetic acid side chain facilitates this cyclization.

The formation of a 7-fluorooxindole (B1364627) scaffold from this compound is a key application of this chemistry. The process involves the initial reduction of the nitro group, followed by an intramolecular condensation to form the five-membered lactam ring of the oxindole. A process for preparing 6-halosubstituted oxindoles involves the reductive cyclization of 4-halo-2-nitrophenylacetic acid using zinc dust in the presence of sulfuric acid and ethanol. google.com A similar strategy can be applied to synthesize 7-fluorooxindole. The reduction of 2-nitrophenylacetic acids or their esters can also be achieved through catalytic hydrogenation to yield 2-oxindoles. google.com

Similarly, indole derivatives can be synthesized from ortho-nitrophenylacetic acid precursors. The specific reaction conditions, particularly the choice of reducing agent and acid or base catalyst, can influence whether the cyclization leads to an indole or an oxindole. For instance, catalytic hydrogenation of derivatives of 2-nitrophenylpyruvic acid can yield indole-2-carboxylic acid. rsc.org

Carboxylic Acid Functional Group Modifications

The carboxylic acid group of this compound is amenable to a variety of standard transformations, allowing for the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions for Derivative Synthesis

Esterification of this compound can be readily achieved through reactions with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comathabascau.ca This reaction is typically carried out by refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The resulting esters are often valuable intermediates for further synthetic manipulations.

Amidation, the reaction of the carboxylic acid with an amine to form an amide, is another important transformation. This can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Direct amidation with amines is also possible, sometimes facilitated by Lewis acid catalysts. nih.gov

| Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Methanol, cat. H₂SO₄ | Reflux | Methyl 2-(3-fluoro-2-nitrophenyl)acetate |

| Amidation | Benzylamine, DCC | Dichloromethane, Room Temperature | N-Benzyl-2-(3-fluoro-2-nitrophenyl)acetamide |

| Esterification | Ethanol, cat. p-TsOH | Reflux | Ethyl 2-(3-fluoro-2-nitrophenyl)acetate |

| Amidation | Aniline, EDC | Dimethylformamide, Room Temperature | 2-(3-Fluoro-2-nitrophenyl)-N-phenylacetamide |

Investigation of Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. For phenylacetic acids, especially those with electron-withdrawing groups, this transformation can be facilitated. The thermal decarboxylation of simple carboxylic acids often requires high temperatures. rsc.org However, the presence of the nitro group in this compound can influence the stability of the molecule and potentially lower the temperature required for decarboxylation.

The mechanism of decarboxylation can be influenced by the reaction conditions. For instance, the decarboxylation of nitroacetic acid is known to proceed through the formation of a nitronate intermediate. nih.gov For aryl acetic acids, copper-catalyzed oxidative decarboxylation has been shown to be an effective method for converting them into the corresponding aromatic aldehydes or ketones. acs.orgorganic-chemistry.org This process likely involves the formation of an organocopper intermediate followed by elimination of carbon dioxide.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with two electron-withdrawing groups: a nitro group and a fluorine atom. These substituents significantly influence the electron density of the ring and, consequently, its reactivity in both nucleophilic and electrophilic aromatic substitution reactions.

The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine atom, deactivates the aromatic ring towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the positions meta to the nitro group.

Conversely, the presence of these electron-withdrawing groups, particularly the nitro group ortho and para to the fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.commasterorganicchemistry.com In this reaction, a nucleophile can displace the fluorine atom. The stability of the intermediate Meisenheimer complex is a key factor in this reaction. libretexts.org For example, reaction with a nucleophile like sodium methoxide (B1231860) would be expected to yield 2-(2-methoxy-6-nitrophenyl)acetic acid. organicchemistoncall.com

Studies on Electrophilic Aromatic Substitution Limitations

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of such reactions is heavily dependent on the electron density of the aromatic ring. In the case of this compound, the benzene (B151609) ring is substituted with two potent electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH).

The nitro group is one of the strongest deactivating groups due to its significant -I (inductive) and -M (mesomeric) effects, which pull electron density from the aromatic ring. Similarly, the carboxylic acid group is also deactivating, primarily through its -I effect. The fluorine atom, while possessing a +M effect due to its lone pairs, has a dominant -I effect, making it a net deactivating group, albeit weaker than the nitro and carboxyl groups.

The cumulative effect of these three deactivating substituents renders the aromatic ring of this compound exceptionally electron-deficient and therefore, highly unreactive towards electrophilic attack. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are generally not feasible under normal conditions. askfilo.comcutm.ac.injove.compearson.comlibretexts.org Attempting such reactions would necessitate extremely harsh conditions, which would likely lead to the degradation of the molecule rather than the desired substitution.

The directing effects of the substituents further complicate potential electrophilic aromatic substitution. The nitro and carboxylic acid groups are meta-directing, while the fluorine atom is an ortho-, para-director. masterorganicchemistry.com This would lead to a complex mixture of products if the reaction were to proceed. However, the profound deactivation of the ring is the primary limitation, making electrophilic aromatic substitution a non-viable strategy for further functionalization of this compound.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Inductive Effect | Mesomeric Effect | Overall Effect on Reactivity | Directing Influence |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strongly Deactivating | Meta |

| -COOH (Carboxylic Acid) | Electron-Withdrawing (-I) | Electron-Withdrawing (-M) | Deactivating | Meta |

| -F (Fluoro) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating | Ortho, Para |

Nucleophilic Displacement of Fluorine in Substituted Systems

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom is particularly activating for the displacement of the fluoride (B91410) ion by a nucleophile.

The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the point of attack, and is significantly stabilized by the electron-withdrawing nitro group. The subsequent departure of the fluoride ion, a good leaving group in this context, restores the aromaticity of the ring.

While direct experimental data on the nucleophilic displacement of fluorine from this compound is not extensively reported, the reactivity can be inferred from studies on analogous compounds. For instance, research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has demonstrated the successful substitution of the fluorine atom by a variety of oxygen, sulfur, and nitrogen nucleophiles. researchgate.netnih.gov Similarly, ethyl 2-fluoro-3-nitrobenzoate has been shown to undergo nucleophilic aromatic substitution with N-H heterocycles. nih.gov

Based on these analogous systems, it is anticipated that this compound would react readily with a range of nucleophiles under relatively mild conditions to afford the corresponding substituted products. The reaction would proceed with high regioselectivity, with the nucleophile replacing the fluorine atom.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 2-(3-Methoxy-2-nitrophenyl)acetic acid |

| Phenoxide (ArO⁻) | Sodium Phenoxide (NaOPh) | 2-(3-Phenoxy-2-nitrophenyl)acetic acid |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(3-(Phenylthio)-2-nitrophenyl)acetic acid |

| Amine (R₂NH) | Pyrrolidine | 2-(3-(Pyrrolidin-1-yl)-2-nitrophenyl)acetic acid |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(3-Azido-2-nitrophenyl)acetic acid |

Role of 2 3 Fluoro 2 Nitrophenyl Acetic Acid As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Molecules

The strategic placement of the nitro and fluoro substituents on the phenylacetic acid framework makes 2-(3-Fluoro-2-nitrophenyl)acetic acid a highly valuable starting material for the synthesis of a variety of complex molecules, particularly heterocyclic compounds.

Design and Application in the Preparation of Advanced Arylacetic Acid Derivatives

While direct derivatization of the carboxylic acid moiety of this compound can lead to a range of amides and esters, its primary utility lies in the transformative potential of its nitro group. The electron-withdrawing nature of the nitro group acidifies the benzylic protons, facilitating enolate formation and subsequent alkylation or condensation reactions to generate more elaborate arylacetic acid derivatives.

Furthermore, the fluoro and nitro substituents can be subjected to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups onto the aromatic ring. This expands the accessible chemical space for advanced arylacetic acid derivatives with tailored electronic and steric properties. For instance, reaction with different nucleophiles can displace the fluorine atom, leading to a diverse set of substituted 2-nitrophenylacetic acid analogues.

A key transformation of this compound is its reductive cyclization. This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent acetic acid side chain to form a lactam. This reaction is a powerful method for the synthesis of substituted oxindoles, a privileged scaffold in medicinal chemistry.

A direct application of this is the synthesis of 7-Fluorooxindole (B1364627). In a typical procedure, this compound is subjected to catalytic hydrogenation, which simultaneously reduces the nitro group and facilitates the cyclization to yield 7-fluoro-1,3-dihydro-indol-2-one. rsc.org

Table 1: Synthesis of 7-Fluorooxindole

| Starting Material | Reagents and Conditions | Product | Yield |

|---|

This transformation highlights the utility of this compound as a direct precursor to fluorinated heterocyclic systems. The resulting 7-Fluorooxindole can then be further functionalized at various positions to create a library of advanced derivatives for biological screening.

Strategic Utility in Multi-Step Total Synthesis Sequences

The oxindole (B195798) core, readily accessible from this compound, is a common feature in a wide array of natural products and biologically active molecules. Therefore, this building block serves as a crucial starting point in the total synthesis of such complex targets. The fluorine atom at the 7-position of the resulting oxindole can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, making this compound an attractive precursor for the synthesis of novel therapeutic agents.

While specific total syntheses employing this compound are not extensively documented in publicly available literature, the strategic importance of its corresponding product, 7-Fluorooxindole, is well-established. For example, substituted oxindoles are key intermediates in the synthesis of compounds with potential applications as modulators of transient receptor potential (TRP) channels.

The general strategy involves the initial formation of the fluorinated oxindole ring system from this compound, followed by a series of transformations to elaborate the core structure and introduce additional complexity and stereocenters. These subsequent steps can include alkylations, aldol (B89426) reactions, and cross-coupling reactions to build up the final molecular architecture.

Development of Chemical Libraries and Scaffolds for Research

The structural attributes of this compound make it an ideal scaffold for the generation of chemical libraries. These libraries, containing a multitude of related compounds, are essential tools in high-throughput screening campaigns to identify new drug leads.

Rational Design of Diversified Molecular Structures from the Core Framework

The core framework of this compound offers several points for diversification. Rational design of a chemical library would involve systematic modifications at these positions to explore the structure-activity relationship (SAR) of the resulting compounds.

Points of Diversification:

Carboxylic Acid Moiety: Conversion to a variety of amides and esters by coupling with a diverse set of amines and alcohols.

Benzylic Position: Functionalization via enolate chemistry to introduce a range of substituents.

Aromatic Ring:

Reductive Cyclization: Formation of the 7-fluorooxindole scaffold, which can then be further decorated.

Nucleophilic Aromatic Substitution: Displacement of the fluorine atom to introduce alternative functionalities.

Reduction of the Nitro Group: Generation of the corresponding aniline, which can be acylated, alkylated, or used in other transformations.

By combining these modifications, a vast and diverse library of compounds can be generated from a single, readily available starting material.

Table 2: Potential Diversification of the this compound Scaffold

| Diversification Point | Reaction Type | Potential Reagents | Resulting Structures |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Diverse Amines (R-NH₂) | 2-(3-Fluoro-2-nitrophenyl)-N-R-acetamide |

| Carboxylic Acid | Esterification | Diverse Alcohols (R-OH) | R-2-(3-Fluoro-2-nitrophenyl)acetate |

| Aromatic Ring | Reductive Cyclization | H₂, Pd/C | 7-Fluorooxindole |

Contributions to Methodologies for High-Throughput Synthesis of Analogues

The straightforward and high-yielding reactions of this compound, particularly its conversion to amides and its reductive cyclization to form oxindoles, are amenable to high-throughput synthesis techniques. Parallel synthesis platforms can be employed to rapidly generate large numbers of analogues in a spatially addressed format, such as in 96-well plates.

For example, a library of amides can be synthesized by dispensing a solution of the activated carboxylic acid (e.g., the acid chloride) into an array of wells, each containing a different amine. Similarly, the reductive cyclization to the oxindole can be performed in parallel, and the resulting oxindole scaffold can then be subjected to a second round of diversification reactions in a high-throughput manner.

The development of robust and reliable synthetic protocols based on the this compound scaffold contributes to the efficiency and productivity of modern drug discovery efforts. By enabling the rapid generation of diverse chemical libraries, this building block plays a vital role in the exploration of new chemical space and the identification of novel bioactive compounds.

Advanced Spectroscopic and Computational Investigations of 2 3 Fluoro 2 Nitrophenyl Acetic Acid

Molecular Structure Elucidation using High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. In the case of 2-(3-Fluoro-2-nitrophenyl)acetic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide crucial data for conformational analysis and precise molecular formula confirmation.

Advanced NMR techniques are powerful tools for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete assignment of the proton and carbon signals.

The ¹H NMR spectrum is anticipated to exhibit characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region would likely display a complex splitting pattern due to the combined effects of the fluorine and nitro substituents. The fluorine atom is expected to introduce additional splitting through ¹H-¹⁹F coupling. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom.

The conformational preferences of the acetic acid side chain relative to the substituted phenyl ring can be investigated through the analysis of nuclear Overhauser effects (NOEs) in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The spatial proximity between the methylene protons and the ortho-substituents on the phenyl ring would provide insights into the preferred rotational conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10-12 | 170-175 |

| CH₂ | 3.8-4.2 | 35-40 |

| C1-H | - | 130-135 |

| C2-H | - | 148-152 (C-NO₂) |

| C3-H | - | 155-160 (C-F) |

| C4-H | 7.4-7.6 | 120-125 |

| C5-H | 7.6-7.8 | 128-132 |

| C6-H | 7.2-7.4 | 115-120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry is a critical technique for the accurate determination of the molecular formula of a compound by providing a highly precise mass-to-charge ratio. For this compound (C₈H₆FNO₄), the exact mass can be calculated.

Electrospray ionization (ESI) in negative ion mode would be a suitable method for the analysis of this carboxylic acid, leading to the detection of the deprotonated molecule [M-H]⁻. The high resolution of the mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, allows for the differentiation between ions with very similar nominal masses.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆FNO₄ |

| Theoretical Exact Mass | 199.0281 u |

| Monoisotopic Mass | 199.0281 u |

| Expected Ion (ESI-) | [C₈H₅FNO₄]⁻ |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Expected fragmentation pathways would include the loss of the carboxyl group (CO₂) and potentially the nitro group (NO₂).

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of this compound and to calculate various electronic properties. The optimized geometry would reveal the bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure.

The calculated electronic structure provides information about the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack. The presence of the electron-withdrawing nitro and fluoro groups is expected to significantly influence the electronic landscape of the aromatic ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO is likely to be centered on the nitro group, facilitating charge transfer upon electronic excitation.

Table 3: Predicted Electronic Properties from DFT Calculations for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -7.0 to -6.5 |

| ELUMO | -3.5 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.0 |

Note: These values are theoretical predictions and can vary with the level of theory and basis set used.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

The predicted vibrational spectrum would show characteristic bands for the functional groups present in the molecule. Key vibrational signatures would include the O-H and C=O stretching vibrations of the carboxylic acid group, the asymmetric and symmetric stretching vibrations of the nitro group, the C-F stretching vibration, and various aromatic C-H and C-C stretching and bending modes. A comparison between the theoretically predicted spectrum and an experimental spectrum would allow for a detailed and accurate assignment of the observed vibrational bands.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3400-3600 (monomer), 2500-3300 (dimer) |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 |

| NO₂ | Asymmetric Stretching | 1520-1560 |

| NO₂ | Symmetric Stretching | 1330-1370 |

| C-F | Stretching | 1100-1250 |

| Aromatic C=C | Stretching | 1450-1600 |

Note: These are predicted values and are typically scaled to match experimental data.

Simulation of Intermolecular Interactions and Crystallographic Studies

A comprehensive search of crystallographic databases and the scientific literature did not yield specific experimental crystallographic data for this compound. Therefore, a detailed discussion of its crystal structure based on direct experimental findings, including specific unit cell dimensions, space group, and precise intermolecular distances, cannot be provided at this time.

However, based on the known chemical structure of this compound and established principles of physical organic chemistry, it is possible to predict the types of intermolecular interactions that would govern its solid-state packing. Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for simulating such interactions and predicting the most stable crystalline arrangements.

For analogous molecules, such as other substituted phenylacetic acids, the crystal packing is often dominated by the formation of hydrogen-bonded dimers through their carboxylic acid moieties. It is highly probable that this compound would also exhibit this common structural motif. In this arrangement, two molecules are oriented in a head-to-tail fashion, with the hydroxyl group of each carboxylic acid donating a hydrogen bond to the carbonyl oxygen of the other, creating a stable eight-membered ring.

While awaiting experimental crystallographic data, the following table provides a hypothetical summary of the types of intermolecular interactions and their likely geometric parameters for this compound, based on computational studies of similar molecules.

| Intermolecular Interaction | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Carboxylic Acid Dimer | O-H | O=C | 1.6 - 1.8 (H···O) | 160 - 180 |

| C-H···O Hydrogen Bond | C-H (Aromatic) | O (Nitro) | 2.2 - 2.6 (H···O) | 140 - 170 |

| C-H···F Hydrogen Bond | C-H (Aromatic) | F | 2.3 - 2.7 (H···F) | 130 - 160 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | - |

It is important to emphasize that the values presented in the table are illustrative and based on data for analogous compounds. A definitive crystallographic study of this compound is required to confirm these predictions and provide a detailed understanding of its solid-state structure.

Analytical Methodologies for 2 3 Fluoro 2 Nitrophenyl Acetic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of 2-(3-Fluoro-2-nitrophenyl)acetic acid from reaction mixtures, starting materials, and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of non-volatile compounds like this compound. A reverse-phase HPLC method is typically suitable for this compound.

A potential HPLC method for the analysis of fluorophenylacetic acid isomers can be adapted for this compound. zodiaclifesciences.com The inclusion of a nitro group may necessitate adjustments to the mobile phase composition to achieve optimal separation. The compound is expected to be detectable at UV wavelengths, with a wavelength of around 264 nm being a good starting point for method development. zodiaclifesciences.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenylacetic Acid Derivatives

| Parameter | Suggested Conditions |

|---|---|

| Column | C18 reverse-phase (e.g., Zodiac HST SB) |

| Mobile Phase | Acetonitrile (B52724) and water with an acidic modifier (e.g., formic or acetic acid) |

| Detection | UV spectrophotometry at approximately 264 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These parameters are based on methods for similar compounds and would require optimization and validation for this compound.

Due to its low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. However, after conversion to more volatile derivatives, GC-Mass Spectrometry (GC-MS) can be a powerful tool for identification and quantification. A common derivatization technique for carboxylic acids is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

The resulting TMS derivative of this compound would be sufficiently volatile for GC-MS analysis. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns that can be used for structural elucidation and confirmation. The fragmentation would likely involve the loss of the TMS group and cleavage of the acetic acid side chain.

Spectroscopic Quantification Methods

Spectroscopic methods are invaluable for the rapid quantification and functional group identification of this compound.

UV-Vis spectrophotometry is a straightforward and effective method for determining the concentration of this compound in solution. The presence of the nitroaromatic chromophore results in strong absorption in the ultraviolet region of the electromagnetic spectrum. The addition of a nitro group to an aromatic ring can shift the maximum absorption wavelength (λmax) to longer wavelengths. For instance, 3-nitrophenol (B1666305) exhibits a λmax around 340 nm. docbrown.info A similar absorption profile is anticipated for this compound, making this technique suitable for quantitative analysis using a calibration curve based on Beer-Lambert law.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound, thereby confirming its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups. The carboxylic acid O-H stretch will appear as a broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong, sharp peak around 1700 cm⁻¹. The nitro group (NO₂) will show two characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. The C-F stretching vibration will likely be observed in the 1400-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the symmetric nitro stretch are usually strong. The aromatic ring vibrations are also readily observed in the Raman spectrum.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Nitro Group | Asymmetric NO₂ stretch | 1550-1500 |

| Nitro Group | Symmetric NO₂ stretch | 1350-1300 |

| Fluoro Group | C-F stretch | 1400-1000 |

Note: These are predicted ranges based on typical functional group frequencies. Actual values may vary.

Development of Robust Analytical Protocols for Research and Quality Control

The development of robust analytical protocols is essential for the consistent and reliable analysis of this compound in both research and quality control (QC) environments. htdchem.compharmasources.com Such protocols are established within a framework of Good Manufacturing Practices (GMP) and involve a comprehensive quality control strategy. htdchem.com

A typical analytical protocol would encompass:

Method Validation: The chosen analytical methods (e.g., HPLC, UV-Vis) must be validated to ensure they are fit for their intended purpose. jocpr.com This includes assessing parameters such as accuracy, precision, linearity, range, specificity, and robustness.

Reference Standards: A well-characterized reference standard of this compound with known purity is required for calibration and quantification.

Impurity Profiling: The analytical methods should be capable of detecting and quantifying any potential impurities, such as starting materials, by-products, or degradation products. jocpr.com

Standard Operating Procedures (SOPs): Detailed SOPs must be written for each analytical method to ensure consistency in execution.

Stability Testing: Analytical methods are used in stability studies to monitor the integrity of the compound over time under various storage conditions. jocpr.com

By implementing a comprehensive suite of validated analytical methods within a robust quality control framework, the identity, purity, and strength of this compound can be assured.

Emerging Research Frontiers and Future Directions for 2 3 Fluoro 2 Nitrophenyl Acetic Acid

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthetic utility of 2-(3-Fluoro-2-nitrophenyl)acetic acid is largely dependent on the selective transformation of its functional groups. While traditional synthetic routes have been established, emerging research is focused on the development of more efficient, selective, and sustainable methodologies.

Advanced Catalytic Systems: The selective reduction of the nitro group in the presence of other reducible functionalities is a key transformation for this class of compounds. While traditional methods often rely on stoichiometric reducing agents, the development of novel catalytic systems offers a more sustainable alternative. Research into chemoselective hydrogenation using heterogeneous catalysts, such as supported nanoparticles of palladium, platinum, or gold, could provide highly efficient and recyclable systems for the synthesis of the corresponding amino acid derivative. Furthermore, the exploration of biocatalytic methods, employing enzymes such as nitroreductases, presents a green and highly selective approach to this transformation. researchgate.net

Palladium-catalyzed cross-coupling reactions represent another promising avenue for the derivatization of this compound. The fluorine and nitro groups can influence the electronic properties of the aromatic ring, potentially enabling regioselective cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The development of tailored ligand systems for palladium catalysts will be crucial in controlling the regioselectivity and efficiency of these transformations.

Below is a summary of potential reaction pathways and catalytic systems being explored:

| Reaction Type | Catalytic System | Potential Advantages |

| Nitro Group Reduction | Heterogeneous metal nanoparticles (Pd, Pt, Au) | High efficiency, recyclability, sustainability |

| Nitro Group Reduction | Biocatalysis (e.g., Nitroreductases) | High selectivity, mild reaction conditions, green chemistry |

| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) | Atom economy, reduced synthetic steps |

| Cross-Coupling Reactions | Palladium with custom ligands | Formation of diverse C-C and C-X bonds |

Rational Design of New Functional Materials Incorporating the Chemical Compound

The unique electronic and structural features of this compound make it an attractive building block for the rational design of novel functional materials. The interplay between the electron-withdrawing nitro group, the electronegative fluorine atom, and the carboxylic acid functionality can be harnessed to create materials with tailored optical, electronic, and surface properties.

Polymer Science: Phenylacetic acid derivatives can be incorporated into polymer backbones or used as pendant groups to modify the properties of existing polymers. nih.gov The presence of the fluoro and nitro groups in this compound could impart specific properties to polymers, such as enhanced thermal stability, altered solubility, and unique dielectric properties. Future research could explore the polymerization of monomers derived from this compound to create novel fluorinated and nitrated polymers for applications in high-performance plastics, membranes, and coatings.

Organic Electronics: The electron-withdrawing nature of the nitro and fluoro substituents can lower the energy levels of the molecular orbitals of the aromatic ring. This property is of interest in the design of organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By incorporating this compound or its derivatives into larger conjugated systems, it may be possible to fine-tune the electronic properties of these materials for optimal device performance.

Crystal Engineering and Supramolecular Chemistry: The carboxylic acid moiety is capable of forming robust hydrogen bonds, which can be utilized in the design of self-assembling supramolecular structures. The fluorine atom can also participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. By strategically combining these interactions, it may be possible to construct intricate crystalline architectures with defined porosities and functionalities, potentially leading to the development of new materials for gas storage, separation, and sensing.

The following table outlines potential applications of this compound in materials science:

| Material Class | Potential Application | Key Features Conferred by the Compound |

| Polymers | High-performance plastics, membranes | Thermal stability, modified solubility, dielectric properties |

| Organic Electronics | n-type semiconductors, photovoltaics | Tunable electronic properties, low-lying molecular orbitals |

| Supramolecular Assemblies | Gas storage, separation, sensing | Controlled self-assembly, defined porosity |

Advanced Applications in Targeted Chemical Synthesis and Bioactive Molecule Discovery

The structural motifs present in this compound are found in a variety of biologically active compounds, making it a valuable starting material for the synthesis of new therapeutic agents and molecular probes.

Future research in this area will likely focus on utilizing this compound as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The selective modification of the nitro, fluoro, and carboxylic acid groups will allow for the rapid generation of a diverse range of analogues, which can then be evaluated for their biological activity against various disease targets. For instance, a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally related, has shown promise for the development of new antitubercular agents. ikprress.org

Pharmacophore Modeling and Drug Design: Computational methods, such as pharmacophore modeling, can be used to identify the key structural features required for a molecule to interact with a specific biological target. The distinct electronic and steric properties of the fluoro and nitro groups make this compound an interesting fragment for use in fragment-based drug discovery and for the design of molecules that can mimic the key interactions of a known ligand. nih.gov

The table below summarizes the potential applications in bioactive molecule discovery:

| Application Area | Research Focus | Rationale |

| Medicinal Chemistry | Synthesis of compound libraries | Versatile scaffold for generating diverse analogues for screening. |

| Drug Discovery | Development of anticancer and antimicrobial agents | The nitrophenylacetic acid core is a known pharmacophore. |

| Pharmacokinetics | Improving drug properties | Fluorine substitution can enhance metabolic stability and bioavailability. |

| Computational Chemistry | Pharmacophore modeling and fragment-based design | Unique electronic and steric features for targeted drug design. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the prediction of reaction outcomes to the de novo design of novel molecules with desired properties. The integration of these computational tools with the study of this compound holds significant promise for accelerating its development and application.

Predictive Reaction Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for a given set of reactants and reagents. mit.edunih.gov For a molecule like this compound, with multiple reactive sites, AI models could be employed to predict the regioselectivity of various transformations, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, under different catalytic conditions. This would enable researchers to more efficiently design synthetic routes and minimize the need for extensive empirical optimization.

Materials Discovery: Similar to drug discovery, AI and ML can be used to accelerate the discovery of new functional materials. nih.gov By training models on the properties of known materials, it is possible to predict the properties of new, hypothetical materials. For example, AI could be used to predict the electronic band gap, charge carrier mobility, or gas adsorption properties of polymers or supramolecular assemblies incorporating this compound, thereby guiding the synthetic efforts towards the most promising candidates.

The integration of AI and machine learning offers the following future directions:

| AI/ML Application | Specific Goal for this compound | Potential Impact |

| Predictive Reaction Modeling | Prediction of regioselectivity and reaction outcomes | Accelerated synthesis design and optimization. |

| De Novo Drug Design | Generation of novel bioactive molecules | Faster identification of potential drug candidates. |

| Materials Discovery | Prediction of material properties | Guided synthesis of functional materials with desired characteristics. |

| AI-Guided Fluorine Optimization | Fine-tuning of molecular properties through strategic fluorination | Enhanced efficacy and safety of pharmaceuticals and materials. ikprress.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Fluoro-2-nitrophenyl)acetic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via substitution and reduction reactions. For example, nitro groups can be introduced via nitration of fluorophenyl precursors under controlled acidic or alkaline conditions. A common approach involves substituting 3-chloro-4-fluoronitrobenzene with nucleophiles (e.g., 2-pyridinemethanol) under alkaline conditions, followed by iron powder reduction in acidic media to yield intermediates like aniline derivatives. Subsequent condensation with cyanoacetic acid or acetic acid derivatives under catalytic conditions completes the synthesis .

- Key Considerations : Optimize temperature (e.g., 60–80°C for substitutions), stoichiometry of reducing agents (e.g., iron powder), and pH control to minimize by-products. Reaction progress can be monitored via TLC or HPLC.

Q. How is crystallographic data utilized to confirm the structural integrity of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines atomic coordinates and validates bond lengths/angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 12.5022 Å, b = 8.2690 Å) are analyzed to confirm molecular geometry .

- Key Considerations : Crystallization solvents (e.g., ethanol/water mixtures) must be selected to avoid solvate formation. Data collection requires high-resolution detectors (e.g., Bruker SMART APEXII) and absorption correction (e.g., SADABS) for accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Refer to safety data sheets (SDS) for hazard identification. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers away from ignition sources (e.g., open flames) .

- Emergency Response : In case of skin contact, wash immediately with water; for spills, use inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and computational modeling results?

- Methodology : Cross-validate experimental data with DFT calculations. For instance, discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Repeating experiments under standardized conditions (e.g., deuterated solvents, controlled temperature) reduces variability. Computational tools (e.g., Gaussian) simulate spectra using optimized geometries to identify mismatches .

- Case Study : If experimental IR shows unexpected carbonyl stretching frequencies, compare with computed vibrational modes to detect hydrogen bonding or crystallographic packing effects .

Q. What strategies improve the yield of this compound during multi-step synthesis?

- Methodology :

- Step 1 (Nitration/Fluorination) : Use HNO/HSO mixtures for nitration, ensuring slow addition to control exothermicity. Fluorination via Halex reactions requires anhydrous KF and polar aprotic solvents (e.g., DMF) .

- Step 2 (Reduction) : Replace iron powder with catalytic hydrogenation (Pd/C, H) for cleaner reduction of nitro groups to amines .

- Step 3 (Condensation) : Employ coupling agents (e.g., DCC/DMAP) to enhance acetic acid derivative reactivity .

Q. How can computational methods predict the reactivity of this compound in pharmaceutical intermediate synthesis?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution to the meta position. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes) .

- Validation : Compare computed activation energies (e.g., for esterification) with experimental kinetic data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。